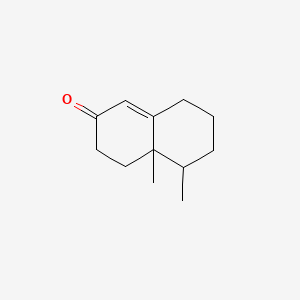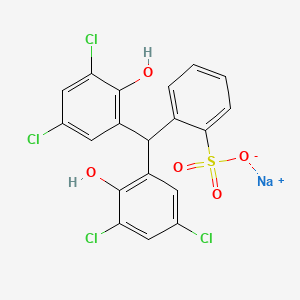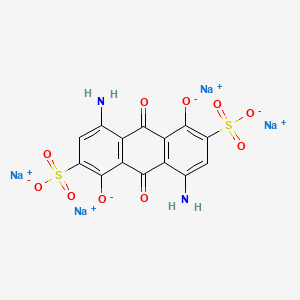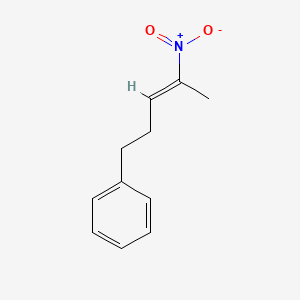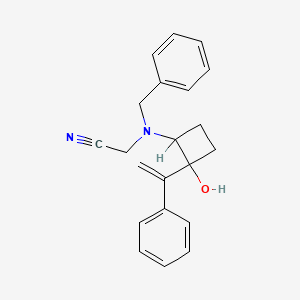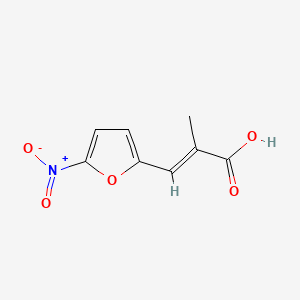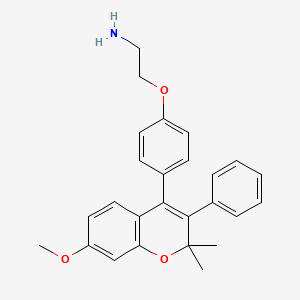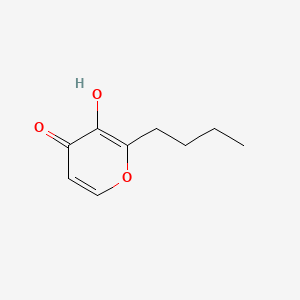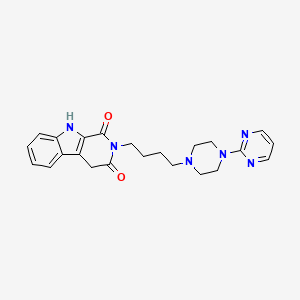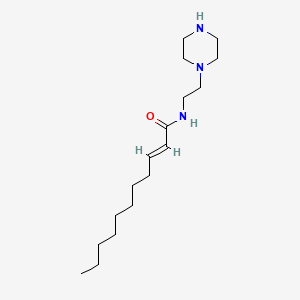
Undecenoic acid, monoamide with piperazine-1-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecenoic acid, monoamide with piperazine-1-ethylamine is a compound that features a combination of undecenoic acid and piperazine-1-ethylamine. This compound is characterized by its unique structure, which includes a secondary amide and both secondary and tertiary amines. It is used in various scientific and industrial applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of undecenoic acid, monoamide with piperazine-1-ethylamine typically involves organic synthesis methods. The process generally includes multiple reaction steps, which can be adjusted and optimized based on laboratory or industrial production needs .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale organic reactions with specific catalysts and controlled conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and production scale.
Analyse Chemischer Reaktionen
Types of Reactions
Undecenoic acid, monoamide with piperazine-1-ethylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Undecenoic acid, monoamide with piperazine-1-ethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which undecenoic acid, monoamide with piperazine-1-ethylamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the application but often involve binding to proteins or enzymes, altering their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Undecenoic acid: A fatty acid with antifungal properties.
Piperazine: A chemical used in the synthesis of various pharmaceuticals.
Monoamides: Compounds with a single amide group, used in various chemical applications.
Uniqueness
Undecenoic acid, monoamide with piperazine-1-ethylamine is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the individual components. This makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
93843-09-5 |
|---|---|
Molekularformel |
C17H33N3O |
Molekulargewicht |
295.5 g/mol |
IUPAC-Name |
(E)-N-(2-piperazin-1-ylethyl)undec-2-enamide |
InChI |
InChI=1S/C17H33N3O/c1-2-3-4-5-6-7-8-9-10-17(21)19-13-16-20-14-11-18-12-15-20/h9-10,18H,2-8,11-16H2,1H3,(H,19,21)/b10-9+ |
InChI-Schlüssel |
RRKIGNOONFPMJX-MDZDMXLPSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/C(=O)NCCN1CCNCC1 |
Kanonische SMILES |
CCCCCCCCC=CC(=O)NCCN1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


